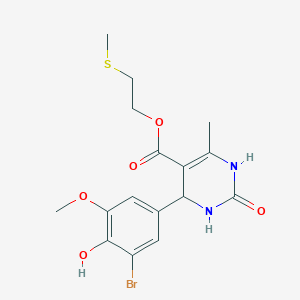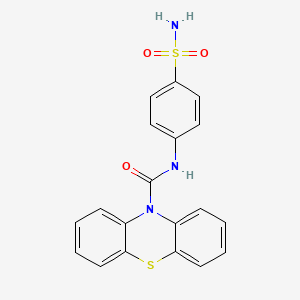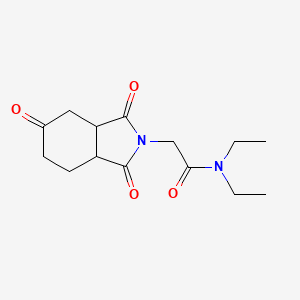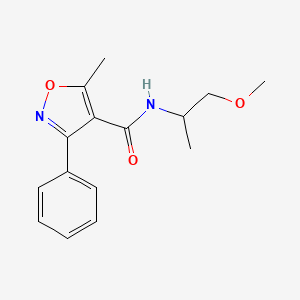
2-(METHYLSULFANYL)ETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(METHYLSULFANYL)ETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)ETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the bromo and hydroxy groups: This step often involves selective bromination and hydroxylation reactions.
Attachment of the methoxyl and methylsulfanyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(METHYLSULFANYL)ETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(METHYLSULFANYL)ETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound might find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(METHYLSULFANYL)ETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile
- Methyl (3-bromo-5-hydroxy-4-methoxyphenyl)acetate
- β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine
Uniqueness
What sets 2-(METHYLSULFANYL)ETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE apart is its combination of functional groups, which provides a unique chemical reactivity profile and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in synthetic chemistry and drug development.
Eigenschaften
IUPAC Name |
2-methylsulfanylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O5S/c1-8-12(15(21)24-4-5-25-3)13(19-16(22)18-8)9-6-10(17)14(20)11(7-9)23-2/h6-7,13,20H,4-5H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQQBDJBJNGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5103982.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5103988.png)


![(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B5103998.png)
![2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride](/img/structure/B5104002.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[(3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B5104021.png)
![5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5104029.png)
![1'-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B5104037.png)



![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea](/img/structure/B5104086.png)
